molecular formula C24H27N5O2 B5472570 2-[(1E,3E)-5-(4-benzylpiperazin-1-yl)penta-1,3-dienyl]-1-methyl-6-nitrobenzimidazole

2-[(1E,3E)-5-(4-benzylpiperazin-1-yl)penta-1,3-dienyl]-1-methyl-6-nitrobenzimidazole

Cat. No.: B5472570
M. Wt: 417.5 g/mol
InChI Key: GQYDQBSDOPYKIF-ASVGJQBISA-N
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Description

2-[(1E,3E)-5-(4-benzylpiperazin-1-yl)penta-1,3-dienyl]-1-methyl-6-nitrobenzimidazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a nitro group, a piperazine ring, and a conjugated diene system. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E,3E)-5-(4-benzylpiperazin-1-yl)penta-1,3-dienyl]-1-methyl-6-nitrobenzimidazole typically involves multiple steps. One common approach is the reductive amination of a precursor benzimidazole derivative with 4-benzylpiperazine. The reaction conditions often include the use of sodium cyanoborohydride as a reducing agent in a methanol solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1E,3E)-5-(4-benzylpiperazin-1-yl)penta-1,3-dienyl]-1-methyl-6-nitrobenzimidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The conjugated diene system can participate in hydrogenation reactions.

    Substitution: The benzimidazole core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorinating agents.

Major Products Formed

    Oxidation: Reduction of the nitro group yields the corresponding amine derivative.

    Reduction: Hydrogenation of the diene system results in a saturated piperazine derivative.

    Substitution: Electrophilic aromatic substitution can introduce various substituents onto the benzimidazole ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential therapeutic applications due to its bioactive functional groups.

    Industry: Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1E,3E)-5-(4-benzylpiperazin-1-yl)penta-1,3-dienyl]-1-methyl-6-nitrobenzimidazole involves its interaction with specific molecular targets. The piperazine ring can bind to various receptors, while the nitro group and benzimidazole core can participate in redox reactions and hydrogen bonding. These interactions can modulate biological pathways, leading to antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1E,3E)-5-(4-benzylpiperazin-1-yl)penta-1,3-dienyl]-1-methyl-6-nitrobenzimidazole apart is its combination of a benzimidazole core with a nitro group and a piperazine ring

Properties

IUPAC Name

2-[(1E,3E)-5-(4-benzylpiperazin-1-yl)penta-1,3-dienyl]-1-methyl-6-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-26-23-18-21(29(30)31)11-12-22(23)25-24(26)10-6-3-7-13-27-14-16-28(17-15-27)19-20-8-4-2-5-9-20/h2-12,18H,13-17,19H2,1H3/b7-3+,10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYDQBSDOPYKIF-ASVGJQBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1C=CC=CCN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1/C=C/C=C/CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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